silane CAS No. 110300-60-2](/img/structure/B14316545.png)
[3-(Cyclopenta-1,3-dien-1-yl)propyl](trimethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopenta-1,3-dien-1-yl)propylsilane is an organosilicon compound that features a cyclopentadienyl group attached to a propyl chain, which is further bonded to a silicon atom bearing three methoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopenta-1,3-dien-1-yl)propylsilane typically involves the reaction of cyclopentadiene with an appropriate allyl or propyl silane precursor under controlled conditions. One common method involves the hydrosilylation of cyclopentadiene with allyltrimethoxysilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 3-(Cyclopenta-1,3-dien-1-yl)propylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclopenta-1,3-dien-1-yl)propylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or amines in the presence of a base are employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Hydroxyl-substituted silanes.
Substitution: Halogenated or aminated silanes.
Applications De Recherche Scientifique
3-(Cyclopenta-1,3-dien-1-yl)propylsilane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its use in developing novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 3-(Cyclopenta-1,3-dien-1-yl)propylsilane involves its ability to interact with various molecular targets through its reactive functional groups. The cyclopentadienyl group can participate in π-π interactions, while the methoxy groups can undergo hydrolysis to form silanols, which can further react with other compounds. These interactions enable the compound to exert its effects in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Cyclopenta-1,3-dien-1-yl)propylsilane
- 3-(Cyclopenta-1,3-dien-1-yl)propylmethylsilane
- 3-(Cyclopenta-1,3-dien-1-yl)propylethoxysilane
Uniqueness
3-(Cyclopenta-1,3-dien-1-yl)propylsilane is unique due to its specific combination of a cyclopentadienyl group and trimethoxy silane moiety. This structure imparts distinct reactivity and stability, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
110300-60-2 |
|---|---|
Formule moléculaire |
C11H20O3Si |
Poids moléculaire |
228.36 g/mol |
Nom IUPAC |
3-cyclopenta-1,3-dien-1-ylpropyl(trimethoxy)silane |
InChI |
InChI=1S/C11H20O3Si/c1-12-15(13-2,14-3)10-6-9-11-7-4-5-8-11/h4-5,7H,6,8-10H2,1-3H3 |
Clé InChI |
VNNSSBPBFFWRDB-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCC1=CC=CC1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


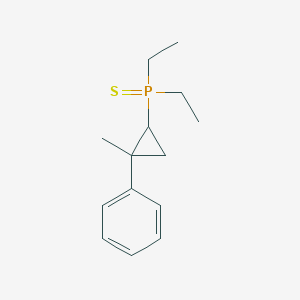
![1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14316474.png)

![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)
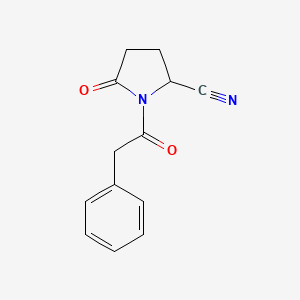
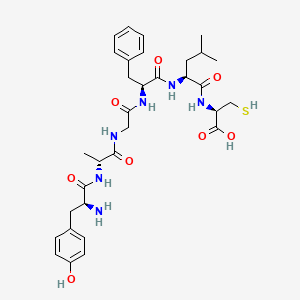

![6,7-Dimethyl-1,4,9,12-tetraoxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14316519.png)
![[(5-Amino-2-chlorophenyl)sulfanyl]acetic acid](/img/structure/B14316527.png)
![(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one](/img/structure/B14316528.png)
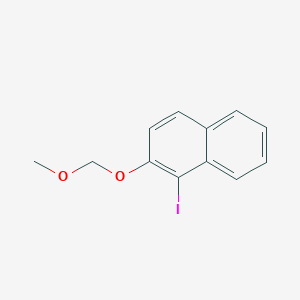
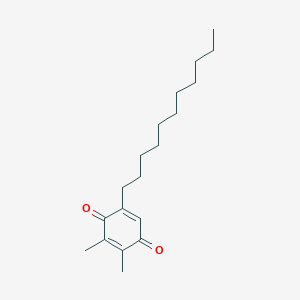
![6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid](/img/structure/B14316542.png)
![N-[(4-Methoxyphenyl)methylidene]hypochlorous amide](/img/structure/B14316546.png)
